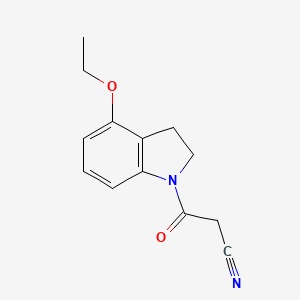
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N2O2
- CAS Number : 2098015-96-2
This compound features an indole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with indole structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Properties : The compound has also been evaluated for its effectiveness against bacterial strains, demonstrating potential as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Induction of Apoptosis : The compound may initiate apoptotic pathways in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their anticancer properties against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potent anticancer effects .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds was conducted:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 5.0 | 16 |
| Indole Derivative A | 10.0 | 32 |
| Indole Derivative B | 7.5 | 8 |
The table illustrates that this compound shows promising activity compared to other indole derivatives.
Properties
IUPAC Name |
3-(4-ethoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTULZGGQMIEEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















